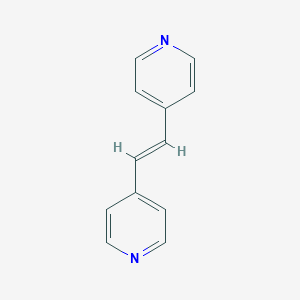

2-Sulfanylpyridine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

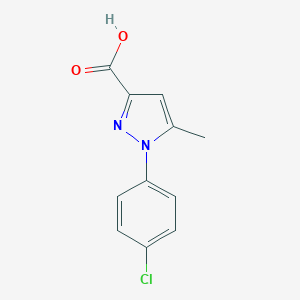

2-Sulfanylpyridine-4-carbonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their wide range of pharmaceutical, biological, and medicinal applications. These compounds are considered 'privileged scaffolds' because of their potential therapeutic applications, which include antibacterial and antitumor activities . The synthesis of these compounds often involves environmentally benign protocols, highlighting the importance of green chemistry in their production .

Synthesis Analysis

The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines can be achieved through one-pot reactions that are both cost-effective and environmentally friendly. For instance, a three-component condensation of aldehyde, malononitrile, and thiol using diethylamine as a catalyst at ambient temperature has been described, which avoids conventional work-up and purification procedures . Additionally, the synthesis of novel 4-acyl derivatives of these compounds has been developed using 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . These methods demonstrate the versatility and adaptability of the synthetic routes for these compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) . The geometrical parameters obtained from DFT are in good agreement with X-ray diffraction (XRD) results, providing a detailed picture of the molecular structure. The molecular docking studies suggest that these compounds have potential as chemotherapeutic agents due to their ability to bind at the catalytic site of substrates through non-covalent interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) plots, which indicate possible sites for electrophilic and nucleophilic attacks . The presence of functional groups such as CN and sulfur atoms contribute to the reactivity of these molecules, making them suitable for further chemical modifications and applications in ligation chemistry for peptide/protein synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational frequencies, HOMO-LUMO energies, and nonlinear optical properties, have been characterized using spectroscopic and quantum chemical methods . These studies provide insights into the stability of the molecules, charge delocalization, and hyperconjugative interactions, which are important for understanding their behavior in biological systems and their potential as chemotherapeutic agents.

Applications De Recherche Scientifique

General Information “2-Sulfanylpyridine-4-carbonitrile” is a chemical compound with the molecular formula C6H4N2S and a molecular weight of 136.18 .

Application in Organic Chemistry One specific field where “2-Sulfanylpyridine-4-carbonitrile” is used is organic chemistry, specifically in the preparation of pyridine derivatives .

Method of Application In this field, magnetically recoverable nano-catalysts are employed in chemical reactions . These catalysts have a high surface area, are simple to prepare and modify, and can be readily separated from the reaction medium using an external magnet .

Results and Outcomes Pyridine derivatives synthesized using these methods have shown a wide range of excellent biological activities, including acting as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Safety And Hazards

2-Sulfanylpyridine-4-carbonitrile is classified as acutely toxic, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves and clothing .

Propriétés

IUPAC Name |

2-sulfanylidene-1H-pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUVMORPLVBMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Sulfanylpyridine-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)